2-(Chloromethyl)-3,4-dimethylpyridine

Description

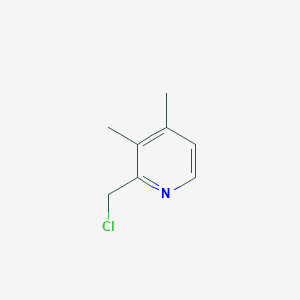

2-(Chloromethyl)-3,4-dimethylpyridine (CAS: 72830-09-2) is a pyridine derivative with a chloromethyl group at position 2 and methyl groups at positions 3 and 4. Its molecular formula is C₈H₁₁Cl₂NO₂ (MW: 224.08). This compound is a key intermediate in pharmaceutical synthesis, notably for proton pump inhibitors like pantoprazole . Its structure combines electron-donating methyl groups and a reactive chloromethyl moiety, enabling diverse chemical reactivity.

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-(chloromethyl)-3,4-dimethylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,5H2,1-2H3 |

InChI Key |

KVUFMHLAWIFGFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)CCl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

3-(Chloromethyl)-2-methylpyridine hydrochloride

- CAS: Not explicitly provided (referenced in ).

- Structure : Chloromethyl at position 3, methyl at position 2.

- Key Differences : The shifted chloromethyl group alters electronic distribution, reducing steric hindrance at position 2. This may enhance nucleophilic substitution reactivity compared to the 2-chloromethyl isomer .

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3)

- Structure : Chloromethyl at position 2, methoxy at 4, methyl at 3 and 5.

- Key Differences: Methoxy groups are stronger electron donors than methyl, increasing ring electron density. This enhances stability but may reduce electrophilic substitution rates. Applications include antimicrobial agents .

Functional Group Variations

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

- CAS : 72830-09-2 (same as target compound but with methoxy substituents).

- Structure : Methoxy groups at positions 3 and 4 instead of methyl.

- Impact : Methoxy groups increase solubility in polar solvents due to hydrogen bonding. This variant is critical in synthesizing pantoprazole, where electron-rich pyridine facilitates thioether formation .

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS: 142885-96-9)

Physical and Spectroscopic Properties

Preparation Methods

Methylation Reaction

The synthesis begins with maltol (3-hydroxy-2-methyl-4-pyrone), which undergoes methylation using dimethyl sulfate in an aqueous sodium hydroxide solution. Under controlled temperatures (0–4°C), the hydroxyl group at position 3 is replaced by a methoxy group, yielding 3-methoxy-2-methyl-4H-pyran-4-one. This step achieves a 78% yield through dichloromethane extraction and reduced-pressure distillation.

Amination

3-Methoxy-2-methyl-4H-pyran-4-one is treated with concentrated ammonia water at 40–45°C for 3–6 hours. The reaction opens the pyran ring, forming 3-methoxy-2-methyl-4(1H)-pyridone. Subsequent acetone recrystallization produces a white crystalline solid with minimal impurities.

Chlorination

Phosphorus oxychloride (POCl₃) refluxes with 3-methoxy-2-methyl-4(1H)-pyridone for 8–12 hours, replacing the hydroxyl group at position 4 with chlorine. Neutralization with sodium hydroxide and dichloromethane extraction yields 4-chloro-3-methoxy-2-picoline.

Oxidation

Hydrogen peroxide in acetic acid oxidizes the pyridine ring to its N-oxide derivative. At 50–80°C, the reaction forms 4-chloro-3-methoxy-2-methylpyridine N-oxide, which is purified via recrystallization with sherwood oil (yield: 56–78%).

Methoxy Substitution

The N-oxide undergoes methoxy substitution using sodium methoxide in methanol, introducing a second methoxy group at position 4. This step requires careful pH control (10–11) to prevent demethylation.

Methylolation

Acetic anhydride reacts with 3,4-dimethoxy-2-methylpyridine N-oxide at 120–140°C, followed by alkaline hydrolysis to yield 2-methylol-3,4-dimethoxypyridine. Ether washing removes residual acetic acid, achieving a 56% yield.

Secondary Chlorination

Thionyl chloride (SOCl₂) in dichloromethane chlorinates the hydroxymethyl group, forming 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Activated carbon decolorization and ethanol recrystallization produce the final compound in 76–78% yield.

One-Step Synthesis Using BTC and Triphenylphosphine Oxide

A streamlined method replaces multi-step sequences with a single reaction. 3,4-Dimethoxy-2-pyridinemethanol reacts with BTC and triphenylphosphine oxide (Ph₃PO) in toluene at 60°C for 4 hours. This one-pot process achieves a 98% yield by converting the hydroxymethyl group directly to chloromethyl via intermediate trichloromethyl carbonate formation.

Reaction Conditions

-

Solvent: Toluene

-

Temperature: 60°C

-

Reagents: BTC (1.3 eq), Ph₃PO (1.05 eq)

-

Work-up: Suction filtration and drying

Industrial Preparation Method (Patent CN101875629A)

Optimized Methylation and Chlorination

Industrial protocols modify reaction temperatures and work-up procedures to enhance scalability. For example, methylation at 84–85°C with dimethyl sulfate reduces side products, while chlorination with POCl₃ at 100°C shortens reaction times to 6 hours.

Catalytic Oxidation

Vanadium-based catalysts improve the oxidation of 4-chloro-3-methoxy-2-picoline, increasing N-oxide yields to 85% and reducing hydrogen peroxide consumption.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step (CN102304083A) | 7 | 56–78% | High purity, adaptable to derivatives | Labor-intensive, low atom economy |

| One-Step (ChemicalBook) | 1 | 98% | Rapid, high yield | Requires expensive Ph₃PO |

| Industrial (CN101875629A) | 5 | 80–85% | Scalable, cost-effective | Requires specialized equipment |

Applications in Pharmaceutical Synthesis

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a key intermediate in S-pantoprazole , a proton-pump inhibitor. The chloromethyl group reacts with 5-difluoromethoxy-1H-benzimidazole-2-thiol under phase-transfer catalysis, followed by stereoselective oxidation to form the sulfinyl moiety .

Q & A

Basic: What are the critical steps in synthesizing 2-(Chloromethyl)-3,4-dimethylpyridine, and how are intermediates characterized?

Methodological Answer:

A typical synthesis involves a multi-step route starting with pyridine derivatives. For example, 2,3,5-trimethylpyridine can undergo sequential modifications:

N-Oxidation to introduce reactivity at the methyl groups.

Nitration to functionalize specific positions.

Nucleophilic substitution (e.g., hydroxylation or halogenation).

Chloromethylation via reaction with chlorinating agents (e.g., SOCl₂ or HCl).

Intermediates are characterized using 1H NMR (to confirm substitution patterns), FT-IR (to track functional groups like -CH₂Cl), and HPLC (to assess purity ≥95%) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H314: Causes severe skin burns) .

- Ventilation : Use fume hoods to prevent inhalation (H335: May cause respiratory irritation).

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal in halogenated waste containers .

Advanced: How do catalyst composition and promoters affect the regioselectivity of oxidative ammonolysis in 3,4-dimethylpyridine derivatives?

Methodological Answer:

Vanadium oxide (V₂O₅) catalysts with promoters like SnO₂ or ZrO₂ enhance selectivity for oxidizing methyl groups at specific positions. For example:

| Catalyst System | Selectivity for 4-Methyl Oxidation | Reaction Temperature |

|---|---|---|

| V₂O₅ | 72% | 360°C |

| V₂O₅-SnO₂ (1:4 molar) | 89% | 340°C |

| V₂O₅-ZrO₂ (1:4 molar) | 85% | 350°C |

SnO₂ increases Lewis acidity, favoring activation of the 4-methyl group over the 3-position. Quantum chemical modeling shows lower deprotonation enthalpy (ΔH ≈ 45 kJ/mol) at the 4-methyl site, enhancing reactivity .

Advanced: How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved during structural confirmation?

Methodological Answer:

- 1H NMR Analysis : If unexpected splitting occurs (e.g., due to diastereotopic protons), use 2D COSY or NOESY to identify coupling networks. For chloromethyl groups, δ 4.5–5.0 ppm (multiplet) is typical .

- 13C NMR : Confirm chloromethyl carbon at δ 40–45 ppm.

- Cross-Validation : Compare with computational models (e.g., DFT calculations) to verify chemical shifts. If purity is <95%, repeat HPLC with a C18 column and acetonitrile/water (70:30) mobile phase .

Basic: What analytical techniques are optimal for quantifying impurities in this compound?

Methodological Answer:

- HPLC with UV Detection : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) and gradient elution (acetonitrile/0.1% TFA in water). Detect impurities at 254 nm .

- GC-MS : For volatile byproducts (e.g., unreacted chloromethylating agents), employ a DB-5MS column and EI ionization.

- Elemental Analysis : Verify Cl content (theoretical: ~17.5%) to assess chloromethylation efficiency .

Advanced: What mechanistic insights explain the preferential oxidation of the 4-methyl group over the 3-methyl group in oxidative ammonolysis?

Methodological Answer:

The 4-methyl group exhibits lower steric hindrance and higher electron density due to resonance effects from the pyridine ring. In vanadium oxide catalysts:

Adsorption : The pyridine nitrogen binds to Lewis acid sites (V⁵⁺), orienting the 4-methyl group closer to active oxygen species.

Deprotonation : The 4-methyl C-H bond has a lower bond dissociation energy (BDE ≈ 385 kJ/mol vs. 395 kJ/mol for 3-methyl).

Ammonia Incorporation : NH₃ reacts with the oxidized intermediate to form nitriles (e.g., 3-methyl-4-cyanopyridine) with >90% selectivity .

Basic: How should researchers optimize solvent systems for nucleophilic substitution reactions in this compound?

Methodological Answer:

- Polar Aprotic Solvents : Use DMF or DMSO to stabilize transition states in SN2 reactions (e.g., replacing -OH with -Cl).

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Workup : Extract with dichloromethane and wash with brine to remove unreacted reagents .

Advanced: What strategies mitigate competing side reactions during chloromethylation?

Methodological Answer:

- Controlled Stoichiometry : Use 1.2 equivalents of chlorinating agent (e.g., SOCl₂) to avoid over-chlorination.

- Catalytic Additives : Add 5 mol% KI to enhance selectivity via a halide exchange mechanism.

- In Situ Monitoring : Track reaction progress via FT-IR (disappearance of -OH stretch at 3300 cm⁻¹) .

Basic: What are the key physical properties affecting experimental design with this compound?

Methodological Answer:

| Property | Value | Experimental Implication |

|---|---|---|

| Melting Point | 155°C (dec.) | Avoid heating above 150°C in open air |

| Boiling Point | 293.9°C at 760 mmHg | Use vacuum distillation for purification |

| LogP (Partition Coeff.) | 2.1 | Optimize solvent polarity for extraction |

| Vapor Pressure | 0.12 mmHg at 25°C | Requires fume hood for handling |

These data guide solvent selection, purification methods, and safety protocols .

Advanced: How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The chloromethyl group acts as an electrophilic site, while the methyl groups donate electron density via hyperconjugation:

- Suzuki Coupling : The pyridine ring’s electron-withdrawing nature activates the chloromethyl group for Pd-catalyzed coupling (e.g., with arylboronic acids). Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C.

- SNAr Reactions : The 3,4-dimethyl groups sterically hinder nucleophilic attack at the 2-position, directing reactivity to the chloromethyl site.

- DFT Calculations : Show a 15 kJ/mol lower activation energy for reactions at the chloromethyl group compared to the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.